N-(5-chloro-2-methoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0978555 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, in human and rat liver microsomes. The research demonstrated that these compounds undergo a complex metabolic activation pathway leading to the production of potentially carcinogenic products (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Antimicrobial Activity
Debnath and Ganguly (2015) synthesized and evaluated a series of N-aryl acetamide derivatives, including structures akin to the compound , for their antimicrobial activities. They found that some derivatives showed promising antibacterial and antifungal properties, indicating potential applications in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).
Soil Reception and Activity in Agricultural Settings
Research by Banks and Robinson (1986) explored the interaction of chloroacetamide herbicides with soil, particularly in agricultural environments. Their findings can provide insights into the environmental impact and efficacy of compounds similar to this compound when used in crop production (Banks & Robinson, 1986).
Adsorption, Mobility, and Efficacy Influenced by Soil Properties
Peter and Weber (1985) studied the adsorption and mobility of chloroacetamide herbicides in soil, which can provide insights into the environmental behavior of similar compounds. This research is important for understanding how soil properties influence the efficacy and environmental impact of these herbicides (Peter & Weber, 1985).
Chloroacetamide Inhibition in Algae
Weisshaar and Böger (1989) examined the impact of chloroacetamides on fatty acid synthesis in green algae. This study contributes to our understanding of the broader ecological effects of compounds like this compound, particularly on non-target organisms in aquatic environments (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,3-dihydroindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-22-16-7-6-13(18)10-14(16)19-17(21)11-20-9-8-12-4-2-3-5-15(12)20/h2-7,10H,8-9,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYGKGDJQJEEOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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